N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
説明
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a sulfanyl acetamide moiety. The acetamide nitrogen is further substituted with a 2-fluorophenyl group. The dual fluorine substitution likely enhances metabolic stability and binding affinity through electronic effects and reduced susceptibility to oxidative metabolism .
特性
IUPAC Name |
N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4OS/c21-14-7-5-13(6-8-14)17-11-18-20(23-9-10-26(18)25-17)28-12-19(27)24-16-4-2-1-3-15(16)22/h1-11H,12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOCJTPDJXHBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a novel compound with potential therapeutic applications, particularly in oncology and enzymatic inhibition. This article reviews its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.
- Molecular Formula : C20H16FN5OS
- Molecular Weight : 393.44 g/mol
- CAS Number : 893911-78-9
- InChIKey : CKQKLHZQSMOTJX-UHFFFAOYSA-N
The compound primarily targets Cyclin-Dependent Kinase 2 (CDK2) , a crucial regulator of the cell cycle. By binding to the active site of CDK2, N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide inhibits its activity. This inhibition prevents the transition from the G1 phase to the S phase and from the G2 to M phase, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : The compound has shown significant efficacy in inhibiting the proliferation of various cancer cell lines by inducing cell cycle arrest .
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, enhancing its therapeutic potential against tumors .
- Synergistic Effects : When combined with other chemotherapeutic agents, it exhibits synergistic effects that enhance overall efficacy against resistant cancer types .
Enzymatic Inhibition
In addition to its anticancer properties, N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has been investigated for its ability to inhibit various enzymes:
- CDK Inhibition : As mentioned, it specifically inhibits CDK2, affecting downstream signaling pathways involved in cell proliferation and survival .
- Glycosidase Inhibition : Preliminary studies suggest potential inhibitory effects on glycosidases, which could be relevant for metabolic diseases .
Study 1: CDK2 Inhibition and Cancer Cell Lines
A study conducted on several human cancer cell lines demonstrated that N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide effectively reduced cell viability in a dose-dependent manner. The IC50 values varied across different cell lines but were consistently lower than those of standard chemotherapeutics .
Study 2: Combination Therapy
In a combination therapy study involving this compound and traditional chemotherapy agents, researchers found that co-treatment led to enhanced apoptosis markers compared to monotherapy. This suggests that N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide may help overcome drug resistance in certain cancers .
類似化合物との比較
Structural and Functional Comparison with Analogs
Core Heterocycle Variations
The pyrazolo[1,5-a]pyrazine core distinguishes this compound from analogs like F-DPA and DPA-714, which possess a pyrazolo[1,5-a]pyrimidine core.
Substituent Modifications on the Aryl Groups
Table 1: Substituent Effects on Key Analogs
Sulfanyl Acetamide Linker
The sulfanyl (-S-) group in the acetamide linker is conserved across analogs (e.g., ). This thioether linkage contributes to conformational flexibility and may participate in hydrophobic interactions or hydrogen bonding via the sulfur atom . Modifications to the acetamide’s nitrogen substituent (e.g., 2-fluorophenyl vs. 3-cyanophenyl in ) significantly alter electronic and steric profiles, impacting target engagement.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Fluorine atoms at both aryl positions (target compound) likely reduce CYP450-mediated oxidation, as observed in fluorinated DPA-714 derivatives () .
- Solubility : Analogs with polar substituents (e.g., 3-methoxyphenyl in G420-0502, ) exhibit improved aqueous solubility compared to the target compound .
Key Research Findings and Gaps
- Structural Insights : Crystallographic data for analogs like N-(2-bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide () reveal planar pyrazolo-pyrimidine cores with dihedral angles >50° between aryl groups, suggesting similar conformations for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
